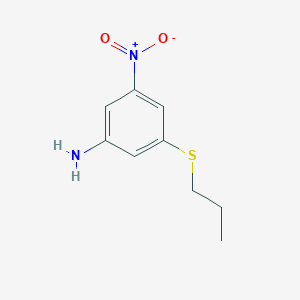

![molecular formula C20H26N2O6S2 B2664863 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946249-39-4](/img/structure/B2664863.png)

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Synthesis Analysis

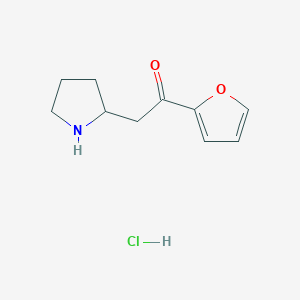

While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The synthesis could potentially involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the sulfonamide group .Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroquinoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom . This ring would be substituted with a propylsulfonyl group and a benzenesulfonamide group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Sulfonamides, for example, can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications

Intramolecular Interactions and Molecular Structures : A study by Gelbrich, Haddow, and Griesser (2011) on a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, demonstrated intramolecular interactions and the formation of hydrogen-bonded chains. This research is important for understanding the molecular structure and potential applications in crystal engineering and material science (Gelbrich, Haddow, & Griesser, 2011).

Chemical Synthesis and Molecular Interactions : In 1996, Consonni, Croce, Ferraccioli, and Rosa explored N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones, which are structurally similar to the compound . Their research involved thermal reactions and Diels–Alder reactions, leading to the formation of tetrahydroquinoline derivatives, demonstrating the compound's relevance in synthetic organic chemistry (Consonni, Croce, Ferraccioli, & Rosa, 1996).

Anticancer Properties : Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments similar to the compound of interest and evaluated their anti-cancer activity against various cancer cell lines. This indicates potential applications in developing anticancer drugs (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Theoretical Studies and Molecular Design : Research by Grudova et al. (2020) on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which are structurally related to the compound, included X-ray characterization and theoretical analysis. This study is significant for understanding the electronic properties and designing molecules with specific characteristics (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).

Fluorophore Development for Zinc Detection : Aoki et al. (2008) designed and synthesized a "caged" derivative of a Zn(2+) fluorophore, using a structure related to the compound . This study highlights potential applications in developing sensitive fluorescent probes for metal ion detection (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-10-9-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLGCDJEAMREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)

![4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2664802.png)